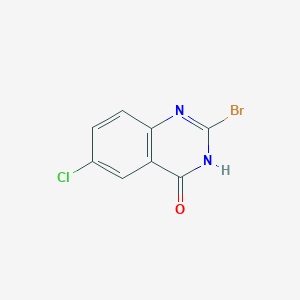

2-Bromo-6-chloroquinazolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClN2O |

|---|---|

Molecular Weight |

259.49 g/mol |

IUPAC Name |

2-bromo-6-chloro-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H4BrClN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13) |

InChI Key |

BTDAFFLSCMKALJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)Br |

Origin of Product |

United States |

Regiocontrol in Quinazolinone Ring Formation

The most common and reliable method for establishing the regiochemistry of the benzene (B151609) ring portion of the quinazolinone is to begin with a pre-substituted aniline (B41778) or anthranilic acid derivative. To ensure the chlorine atom is located at the C6 position, a starting material such as 2-amino-5-chlorobenzoic acid or a related derivative is required. The substitution pattern of this precursor directly dictates the position of the chloro group in the final product.

For instance, a patent for the synthesis of the related 7-bromo-6-chloro-4(3H)-quinazolinone highlights the importance of the starting material's substitution pattern. In one described pathway, the synthesis starts from m-bromoaniline, and a condensation step to form an isatin (B1672199) intermediate can lead to the formation of an undesired isomer, 4-bromoisatin, which complicates the synthesis and reduces the yield of the correct product. google.com A more direct approach starts with 2,4-dibromo-5-chlorobenzoic acid to yield the desired 7-bromo-6-chloro product, demonstrating how the regiochemistry of the final molecule is locked in by the choice of starting material. google.com Applying this principle to 2-Bromo-6-chloroquinazolin-4-ol, a synthesis would ideally start with a 2-amino-5-chlorobenzamide (B107076) or related precursor to form the 6-chloroquinazolin-4-ol ring.

Regiocontrol in Halogenation

With the 6-chloroquinazolin-4-ol scaffold in hand, the next critical step is the selective introduction of a bromine atom at the C2 position. The quinazoline (B50416) ring has several positions susceptible to substitution, and directing the bromine to C2 requires specific reaction conditions.

The reactivity of the quinazoline nucleus is well-documented. The C4 position is known to be highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This is often exploited in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, where nucleophiles preferentially attack the C4 position. mdpi.com While the synthesis of 2-Bromo-6-chloroquinazolin-4-ol involves the C4-ol tautomer, the inherent reactivity differences between the C2 and C4 positions remain a key consideration.

Achieving C2-selective substitution can be challenging. Often, the C4 position must be blocked or the reaction conditions carefully tuned to favor C2 functionalization. Recent studies on other quinazoline systems have demonstrated methods for achieving C2-selective modifications. For example, a "sulfonyl group dance" on a 6,7-dimethoxyquinazoline (B1622564) system allowed for the regioselective introduction of nucleophiles at the C2 position after initial functionalization at C4. nih.gov Such strategies underscore the need for multi-step sequences or specialized reagents to overcome the intrinsic reactivity patterns of the quinazoline ring and achieve substitution at the less reactive C2 position. Direct bromination of 6-chloroquinazolin-4-ol would likely require carefully optimized conditions to prevent reaction at other sites on the heterocyclic or benzene (B151609) ring.

The following table illustrates the principle of regioselectivity in the related quinazoline system, showing how different reaction conditions can direct substitution to a specific position on the ring, a principle that is central to the controlled synthesis of this compound.

Table 1: Examples of Regioselective Reactions in Quinazoline Synthesis

| Starting Material | Reagent(s) | Product(s) | Regioselectivity | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Various primary and secondary amines | 2-Chloro-4-aminoquinazoline derivatives | Exclusive substitution at C4 | mdpi.com |

| 2-Chloro-6,7-dimethoxy-4-sulfonylquinazoline | Sodium azide (B81097) (NaN₃) | 4-Azido-2-chloro-6,7-dimethoxyquinazoline | Initial SNAr at C4, followed by rearrangement to functionalize C2 | nih.gov |

| 2,4-Dibromo-5-chlorobenzoic acid | Formamidine acetate | 7-Bromo-6-chloro-4(3H)-quinazolinone | Regiochemistry determined by starting material | google.com |

Iii. Chemical Reactivity and Derivatization Studies of 2 Bromo 6 Chloroquinazolin 4 Ol

Nucleophilic Substitution Reactions at Halogenated Positions

The quinazoline (B50416) framework of 2-Bromo-6-chloroquinazolin-4-ol contains two halogen atoms at distinct positions, C2 and C6, which exhibit different susceptibility to nucleophilic attack. Furthermore, the hydroxyl group at C4 can be converted into a more labile leaving group, such as chlorine, to enable further substitutions.

The reactivity of halogen substituents on a quinazoline core is highly dependent on their position. The C4-halogen is generally the most reactive towards nucleophiles, followed by the C2-halogen. This is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.net The halogen at the C6 position on the fused benzene (B151609) ring is considerably less reactive and typically requires metal-catalyzed conditions for substitution.

A common strategy to functionalize the C4 position involves converting the C4-hydroxyl/oxo group into a chloro group by treating the quinazolinone with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net This creates a highly reactive 4-chloroquinazoline (B184009) intermediate. The C4-Cl position is particularly electrophilic due to the α-nitrogen effect and readily undergoes nucleophilic substitution with a wide range of nucleophiles. researchgate.net

Similarly, the C2-bromo substituent can be displaced by various nucleophiles. Studies on related 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one have shown that the sulfur at the C2 position can be alkylated by reacting with alkyl halides, demonstrating the potential for substitution at this site. nih.gov The synthesis of 2,6-diaminopyridine (B39239) derivatives from 2,6-dibromopyridine (B144722) through reactions with amines under heat and pressure further illustrates that halogen atoms on such heterocyclic systems can be substituted by nitrogen nucleophiles. georgiasouthern.edu

| Position | Nucleophile | Reagents/Conditions | Product Type | Ref |

| C4 (as Chloro) | Amines | Base, Solvent (e.g., EtOH) | 4-Aminoquinazolines | researchgate.net |

| C4 (as Chloro) | Alkoxides (e.g., NaOEt) | Alcohol solvent | 4-Alkoxyquinazolines | researchgate.net |

| C2 (as Bromo) | Amines | Heat, Pressure | 2-Aminoquinazolines | georgiasouthern.edu |

| C2 (as Bromo) | Thiols | Base, Solvent (e.g., DMF) | 2-Thioether quinazolines | nih.gov |

| C6 (as Chloro) | Aryl boronic acids | Pd catalyst, Base (Suzuki Coupling) | 6-Arylquinazolines | researchgate.net |

Electrophilic Aromatic Substitution on the Quinazoline Ring

Electrophilic aromatic substitution (EAS) reactions on the this compound scaffold occur on the benzene ring portion of the molecule. byjus.commasterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the chloro group at C6 and the fused pyrimidinone ring.

The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion, followed by the loss of a proton to restore aromaticity. libretexts.org A catalyst, typically a Lewis acid, is often required to generate a sufficiently strong electrophile to react with the relatively electron-poor aromatic ring. masterorganicchemistry.comlumenlearning.comyoutube.com

| Reaction | Reagents | Electrophile | Potential Product(s) | Ref |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 7-Nitro- or 5-Nitro-2-bromo-6-chloroquinazolin-4-ol | lumenlearning.com |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 7,8-Dibromo- or 5,8-Dibromo-6-chloroquinazolin-4-ol | byjus.com |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 2-Bromo-6-chloro-4-hydroxyquinazoline-7-sulfonic acid | lumenlearning.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | 7-Alkyl- or 5-Alkyl-2-bromo-6-chloroquinazolin-4-ol | masterorganicchemistry.com |

Oxidative and Reductive Transformations

The this compound molecule possesses sites amenable to both oxidative and reductive transformations, primarily centered on the quinazolinone nucleus. nih.gov

Oxidative Transformations: The nitrogen atoms within the pyrimidine (B1678525) ring of the quinazoline scaffold can be oxidized. nih.gov Treatment of quinazolines with oxidizing agents like monoperphthalic acid can yield a mixture of N-1 and N-3 oxides. nih.gov The formation of quinazoline 3-oxides is particularly valuable as these intermediates can participate in further synthetic transformations. nih.gov Additionally, various oxidative cyclization methods are employed in the synthesis of the quinazolinone core itself, often using oxidants like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈) under metal-free or catalyzed conditions. nih.govresearchgate.net While the starting material is already a quinazolinone, these methods highlight the general stability of the core under oxidative conditions and the potential for N-oxidation.

Reductive Transformations: The quinazolinone ring can undergo reduction. For instance, in the synthesis of related compounds, a nitro group on the benzene ring is often reduced to an amine using agents like sodium dithionite. organic-chemistry.org While this compound does not have a nitro group, this indicates that functional groups on the benzene ring can be selectively reduced in the presence of the quinazolinone core. The carbonyl group (C=O) at the C4 position is also a potential site for reduction to a secondary alcohol, although this may affect the aromaticity and stability of the system.

Cyclization and Rearrangement Reactions Involving the Core Structure

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems through various cyclization reactions.

One prominent strategy involves the derivatization at the C4 position, followed by intramolecular cyclization. For example, amination of 4-chloroquinazolines with 2-aminoethanol yields an intermediate that, upon acid-promoted cyclodehydration, can form fused polycyclic systems like 2,3-dihydro-2H-imidazo[1,2-c]quinazolines. researchgate.net This demonstrates how the C4 position can be used as an anchor point to build new rings onto the core structure.

Furthermore, N-oxides derived from the quinazoline core are versatile intermediates for cycloaddition reactions. Quinazoline 3-oxides can undergo copper-catalyzed [3 + 2] cycloaddition with dipolarophiles like alkylidenecyclopropanes to afford angular polycyclic quinazoline derivatives. nih.gov These reactions showcase the ability to construct intricate, multi-ring systems from the fundamental quinazoline framework.

| Starting Material Derivative | Reaction Type | Reagents/Conditions | Resulting Fused System | Ref |

| 4-((2-hydroxyethyl)amino)quinazoline | Intramolecular Cyclodehydration | Acid (e.g., H₂SO₄) | Imidazo[1,2-c]quinazoline | researchgate.net |

| Quinazoline 3-oxide | [3+2] Cycloaddition | Alkylidenecyclopropane, Cu catalyst | Angular Polycyclic Quinazoline | nih.gov |

Heterocyclic Ring Expansion and Contraction Studies

The quinazoline ring system can be induced to undergo ring expansion reactions, providing pathways to other important heterocyclic structures. A notable example involves the reaction of quinazoline 3-oxides, which can be prepared from the parent quinazolinone. When these N-oxides are reacted with acetylene (B1199291) derivatives, a rearrangement occurs that leads to the formation of benzodiazepine (B76468) analogues. nih.gov This transformation represents a significant ring expansion from a fused six-membered pyrimidine ring to a seven-membered diazepine (B8756704) ring, highlighting the synthetic versatility of the quinazoline scaffold.

Studies specifically detailing the ring contraction of the this compound core are less common in the surveyed literature. Such transformations are generally more complex and less predictable than ring expansions.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and optimizing conditions.

Nucleophilic Substitution: Nucleophilic substitution at a saturated carbon typically proceeds via an Sₙ2 or Sₙ1 mechanism. However, for substitution on an aromatic or heterocyclic ring, the mechanism is different. For substitutions at the C2 or C4 positions of the quinazoline ring, the reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. This involves a two-step process:

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., Br at C2 or Cl at C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored.

For substitution at a primary alkyl halide, such as those used to alkylate a C2-thio group, the reaction follows a classic Sₙ2 mechanism. nih.govlibretexts.org This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.comchemedx.org This process occurs with an inversion of stereochemistry if the carbon is a chiral center and its rate is dependent on the concentration of both the nucleophile and the substrate (second-order kinetics). libretexts.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution: As detailed in section 3.2, EAS on the benzene ring proceeds through a two-step mechanism: libretexts.org

Formation of the Sigma Complex: The π electrons of the aromatic ring attack the strong electrophile (E⁺), breaking the aromaticity and forming a resonance-stabilized carbocation known as a sigma complex or benzenonium ion. This is the slow, rate-determining step. libretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring, yielding the substituted product. libretexts.org

The stability of the intermediate sigma complex determines the regioselectivity of the reaction. The existing substituents on the ring influence where the electrophile attacks by either stabilizing or destabilizing the positive charge at different positions through inductive and resonance effects.

Iv. Advanced Structural and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

As of this review, a specific single-crystal X-ray diffraction study for 2-Bromo-6-chloroquinazolin-4-ol has not been reported in the accessible scientific literature. However, analysis of related structures provides valuable insights into the likely solid-state conformation. For instance, studies on other substituted quinazolinones reveal a generally planar bicyclic core. The crystal packing is typically dominated by hydrogen bonding, often involving the N-H and C=O groups of the quinazolinone ring, and halogen bonding, where the bromine and chlorine substituents can act as halogen bond donors.

Detailed Conformational Analysis in Solution and Solid State

The conformation of a molecule can differ between its solid state and when dissolved in a solvent. Understanding these potential differences is crucial for correlating structure with activity.

Specific conformational analysis of this compound in both solution and solid states is not extensively documented. However, based on the rigid nature of the quinazolinone ring system, significant conformational flexibility is not expected for the core structure. The primary conformational feature would be the tautomerism between the -ol and -one forms. In the solid state, the keto-enol tautomerism is a key consideration. For quinazolin-4-ones, the 4(3H)-one tautomer is generally the more stable form. In solution, the equilibrium between tautomers can be influenced by the solvent's polarity and hydrogen-bonding capabilities.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and the solid state.

While specific NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of related compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.8 - 8.2 | - |

| H-7 | 7.5 - 7.9 | - |

| H-8 | 7.3 - 7.7 | - |

| N1-H | 11.0 - 13.0 | - |

| C-2 | - | ~145 |

| C-4 | - | ~162 |

| C-4a | - | ~120 |

| C-5 | - | ~128 |

| C-6 | - | ~130 |

| C-7 | - | ~127 |

| C-8 | - | ~118 |

| C-8a | - | ~148 |

Note: These are estimated values based on data from similar quinazolinone structures and may vary depending on the solvent and experimental conditions.

Multidimensional NMR Techniques for Complex Structures

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton and carbon signals, especially for complex molecules. For this compound, these techniques would be essential to confirm the connectivity of the atoms within the molecule and to differentiate between the aromatic protons.

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR could be used to study the tautomeric form present in the solid state and to probe the local environment of the bromine and chlorine atoms through techniques like ⁷⁹/⁸¹Br and ³⁵/³⁷Cl solid-state NMR, although these are challenging due to the quadrupolar nature of these nuclei.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule and help in elucidating its fragmentation pathways upon ionization.

Specific HRMS data for this compound is not available. However, the expected fragmentation pattern would likely involve initial loss of small molecules like CO or HCN from the quinazolinone ring, as well as cleavage of the carbon-bromine and carbon-chlorine bonds. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would be a key characteristic in its mass spectrum.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Structural Insights

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

While the full experimental FTIR and Raman spectra of this compound are not published, characteristic vibrational frequencies can be assigned based on data from similar compounds. For instance, a study on a related compound, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, provides some relevant vibrational data. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3300 - 3500 |

| C=O stretch (amide) | 1650 - 1700 |

| C=N stretch | 1600 - 1650 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-Cl stretch | 700 - 800 |

| C-Br stretch | 500 - 600 |

Note: These are general ranges and the exact peak positions can be influenced by the specific molecular environment and intermolecular interactions.

V. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method for quantitative predictions of molecular properties. DFT calculations, often employing hybrid functionals like B3LYP, can determine the optimized geometry of a molecule, its vibrational frequencies, and various electronic properties.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Benzene (B151609) Ring (Analogous System) (Note: This data is illustrative and based on general findings for similar halogenated aniline (B41778) structures, not specific to 2-Bromo-6-chloroquinazolin-4-ol)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | ~1.89 | C-C-Br | ~120 |

| C-Cl | ~1.74 | C-C-Cl | ~120 |

| C-N | ~1.38 | C-N-C | ~118 |

| C=O | ~1.23 | N-C=O | ~122 |

Quantum Chemical Descriptors and Molecular Electrostatic Potential (MEP) Analysis

Quantum chemical descriptors are numerical values derived from the molecular wavefunction or electron density that quantify various aspects of a molecule's electronic and structural properties. These descriptors are crucial for understanding chemical reactivity and for building Quantitative Structure-Activity Relationship (QSAR) models. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) is a particularly insightful descriptor. It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its reactive sites. The MEP is used to predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms in the quinazoline (B50416) ring system, indicating these as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. bldpharm.comresearchgate.net

HOMO: The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com

In a molecule like this compound, FMO analysis can pinpoint the specific atoms that are most involved in these frontier orbitals. For instance, the HOMO might be localized on the fused benzene ring and the heteroatoms, while the LUMO may be distributed over the pyrimidine (B1678525) ring. This distribution helps in predicting how the molecule will interact with other reagents. wuxiapptec.comwuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies (Analogous Systems) (Note: These values are hypothetical and serve to illustrate the concept for a molecule like this compound, based on general principles from related studies.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Reaction Pathway and Transition State Modeling

Computational chemistry can be used to model the entire course of a chemical reaction, including the reactants, products, intermediates, and transition states. This modeling provides valuable insights into reaction mechanisms and helps to understand the factors that control reaction rates and product selectivity.

For the synthesis of this compound or its subsequent reactions, computational modeling could identify the most energetically favorable reaction pathway. For example, in the synthesis of related 6-bromo quinazoline derivatives, the reaction of 5-bromoanthranilic acid with an appropriate reagent is a key step. nih.gov Theoretical modeling of this type of cyclization reaction would involve locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. nih.gov

For a molecule with rotatable bonds, such as the hydroxyl group in this compound, MD simulations can provide information about the preferred orientations and the energy barriers between different conformations. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site. Studies on related quinazoline derivatives have used MD simulations to assess the stability of ligand-receptor complexes. nih.gov

Theoretical QSAR Studies for Chemical Descriptor Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. dergipark.org.trnih.gov Theoretical QSAR studies use calculated molecular descriptors to build these models.

In a hypothetical QSAR study involving this compound and its analogs, various descriptors would be calculated, including:

Electronic descriptors: HOMO and LUMO energies, dipole moment. nih.gov

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Indices that describe the connectivity of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (LogP).

These descriptors would then be correlated with a measured biological activity (e.g., enzyme inhibition) using statistical methods like multiple linear regression. researchgate.netcmu.ac.th The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Vi. Advanced Analytical Methodologies for Detection and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of quinazolinone derivatives. researchgate.net The development of a robust HPLC method for 2-Bromo-6-chloroquinazolin-4-ol would be informed by established methods for analogous compounds. nih.govpharmjournal.ru The primary goal is to achieve a clear separation of the main compound from its starting materials, intermediates, and potential degradation products. pharmjournal.ru

Research on similar quinazolinone derivatives has demonstrated the efficacy of reversed-phase HPLC. nih.gov A typical method would employ a C18 stationary phase, which is well-suited for separating moderately polar compounds like quinazolinones. The mobile phase is often a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a solution of orthophosphoric acid or ammonium (B1175870) acetate. pharmjournal.ru The acidic component in the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of the hydroxyl group on the quinazolinone ring.

Detection is commonly performed using a UV spectrophotometric detector. The quinazoline (B50416) ring system possesses strong chromophores that absorb UV light, typically in the range of 220-320 nm. econferences.runih.gov For instance, studies on other quinazolinones have utilized detection wavelengths around 231 nm to 254 nm for effective quantification. researchgate.netpharmjournal.ru Method validation would be conducted according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). pharmjournal.ru

Table 1: Illustrative HPLC Method Parameters for Quinazolinone Derivative Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating moderately polar organic compounds like quinazolinones. nih.gov |

| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water | Provides good resolution and peak shape for quinazoline derivatives. pharmjournal.ru |

| Elution Mode | Isocratic or Gradient | An isocratic mode with a ratio like 80:20 (Acetonitrile:Acid) can be effective for separating the main compound and known impurities. pharmjournal.ru |

| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for analytical scale HPLC, balancing analysis time and resolution. researchgate.net |

| Detection Wavelength | ~230-260 nm | Quinazolinone core exhibits strong UV absorbance in this range. pharmjournal.rueconferences.ru |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducibility of retention times. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound, particularly for identifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis. mdpi.comscielo.br Due to the low volatility of the target compound, derivatization might be necessary to convert the hydroxyl group into a more volatile silyl (B83357) ether, for example, before injection into the GC system. However, GC-MS is exceptionally well-suited for detecting residual solvents from synthesis or volatile starting materials.

The GC component separates individual compounds from a mixture based on their boiling points and interaction with the stationary phase of the GC column. scielo.br The separated components then enter the mass spectrometer, which ionizes them (typically via electron impact, EI) and fragments them into a predictable pattern. mdpi.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for the unambiguous identification of the compound by comparing it to spectral libraries. researchgate.net

For this compound, the mass spectrum would be expected to show a characteristic molecular ion peak with an isotopic pattern reflecting the presence of both bromine and chlorine atoms. Analysis of the chromatogram can reveal the presence of impurities, which can be identified by their unique mass spectra. researchgate.net High-resolution mass spectrometry (HRMS) can further enhance the analysis by providing highly accurate mass measurements, which aids in determining the elemental composition of unknown impurities. nih.gov

Table 2: Potential Volatile or Derivatizable Impurities Detectable by GC-MS

| Potential Impurity | Chemical Formula | Origin |

|---|---|---|

| 2-Bromo-6-chlorotoluene | C₇H₆BrCl | Potential starting material or related impurity. nih.gov |

| 2-Bromo-6-chlorobenzoic acid | C₇H₄BrClO₂ | Oxidation product or precursor impurity. sigmaaldrich.com |

| Phenol, 2-bromo-6-chloro- | C₆H₄BrClO | Potential degradation product or related impurity. nih.gov |

| Residual Solvents (e.g., Toluene) | C₇H₈ | From synthesis and purification steps. |

Electrochemical Detection Methods in Chemical Systems

Electrochemical methods offer a sensitive and selective alternative for the detection of electroactive species. nih.gov Quinazolinone derivatives, containing reducible and oxidizable functional groups, are potential candidates for electrochemical analysis. nih.govresearchgate.net The core quinazolinone structure contains electroactive sites, such as the C=N and C=O bonds, which can be targeted for detection.

Cyclic voltammetry (CV) could be employed to study the redox behavior of this compound at the surface of a working electrode, such as a glassy carbon electrode. researchgate.net By scanning the potential, one could identify the oxidation and reduction peaks characteristic of the molecule, providing a qualitative fingerprint and a basis for a quantitative method. The presence of the electron-withdrawing bromine and chlorine atoms would likely influence the reduction potential of the quinazoline ring system.

While specific methods for this compound are not widely published, research on related nitrogen-containing heterocyclic compounds like quinolines and pyridines has shown the feasibility of using modified electrodes to enhance sensitivity and selectivity. researchgate.net For instance, metal-organic framework (MOF) hybrids on glassy carbon electrodes have been developed for sensing such compounds. researchgate.net Furthermore, some quinazolinone derivatives have been developed as electrochemical or fluorescent sensors themselves, highlighting the inherent electroactive and photophysical properties of this class of compounds. nih.gov

Development of Spectrophotometric Assays for Chemical Monitoring

UV-Visible spectrophotometry provides a simple, rapid, and cost-effective method for the quantification and monitoring of this compound in various solutions. aip.org The development of a spectrophotometric assay relies on the compound's ability to absorb light in the UV or visible region, which is a characteristic feature of the quinazolinone scaffold due to its conjugated system of double bonds. econferences.ru

The UV-Vis absorption spectrum of a quinazolinone derivative typically displays multiple absorption bands. researchgate.net The shorter wavelength bands, often below 250 nm, are generally attributed to π → π* transitions within the aromatic and heterocyclic rings. nih.gov Bands at longer wavelengths, in the 300-330 nm region, are often assigned to n → π* transitions associated with the carbonyl group (C=O) and the imine group (C=N), as well as other π → π* transitions of the conjugated system. econferences.runih.gov

For this compound, the absorption maxima (λ_max) would be determined by dissolving a pure sample in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and scanning across the UV-Vis range. pharmjournal.ru The λ_max could then be used to construct a calibration curve based on Beer-Lambert Law, allowing for the quantification of the compound in unknown samples. The stability of the compound in the chosen solvent can also be monitored over time by observing any changes in the absorption spectrum. nih.govaip.org

Table 3: Typical UV Absorption Maxima (λ_max) for Quinazolinone-Related Structures

| Compound Structure | Solvent | Reported λ_max (nm) | Attributed Transitions | Reference |

|---|---|---|---|---|

| Quinazolin-4-one | Acidic Medium | ~260 nm | n→π* (Amide fragment, C=N) | econferences.ru |

| Quinazolin-4-one | Not Specified | 220, 311, 330 nm | π→π* and n→π | econferences.ru |

| Substituted Quinazolines | Acetonitrile | 240-300 nm | π→π (Aromatic ring) | researchgate.net |

| Substituted Quinazolines | Acetonitrile | 310-425 nm | n→π | researchgate.net |

| Quinazolinone Derivatives | DMSO | ~314-318 nm | π→π and n→π* | nih.gov |

Vii. Potential Contributions to Non Biological and Non Clinical Applications

Catalytic Activity in Organic Transformations

The inherent chemical functionalities of 2-Bromo-6-chloroquinazolin-4-ol and its derivatives make them candidates for investigation in the field of catalysis. The nitrogen atoms within the quinazolinone ring system can act as coordination sites for metal ions, potentially forming catalytically active complexes. While specific studies detailing the direct catalytic use of this compound are not extensively documented in publicly available literature, the broader class of quinazolinone-based compounds has shown promise in this domain. These compounds can serve as ligands that, when complexed with transition metals, can catalyze a variety of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the quinazolinone core, modified by the bromo and chloro substituents, can influence the catalytic efficiency and selectivity of the resulting metal complexes.

Applications in Ligand Design for Coordination Chemistry

The structure of this compound is well-suited for its use as a ligand in coordination chemistry. The presence of multiple heteroatoms (nitrogen and oxygen) provides potential binding sites for a wide array of metal ions. The strategic placement of these atoms allows for the formation of stable chelate rings, a desirable feature in ligand design. The bromo and chloro groups on the quinazolinone backbone can be further functionalized, enabling the synthesis of more complex, polydentate ligands. These tailored ligands can then be used to create coordination complexes with specific geometries and electronic properties, which are of interest for applications in areas such as catalysis, magnetism, and molecular sensing.

Exploration in Materials Science (e.g., Optoelectronic Materials, Polymers)

The field of materials science has identified quinazolinone derivatives as promising candidates for the development of novel materials. Although direct applications of this compound are still emerging, its structural motifs are relevant to the design of optoelectronic materials. The extended π-system of the quinazolinone core can impart desirable photophysical properties, such as fluorescence and phosphorescence. By modifying the substituents on the ring system, the electronic and optical properties can be fine-tuned for specific applications, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Furthermore, the reactive nature of the bromo and chloro substituents allows for the incorporation of this quinazolinone unit into polymer chains, potentially leading to the development of new polymers with enhanced thermal stability, flame retardancy, or specific optical characteristics. Some suppliers of fine chemicals categorize this compound under materials for polymer science and electronic materials, indicating its potential in these fields. bldpharm.com

Role as Intermediates in Agrochemical Research

Perhaps one of the most significant non-clinical applications of this compound is its role as a key intermediate in the synthesis of agrochemicals. The quinazolinone scaffold is a common feature in a number of commercially successful pesticides and herbicides. The bromo and chloro substituents on this compound provide reactive handles that allow for the facile introduction of other functional groups through various cross-coupling and substitution reactions. This versatility enables synthetic chemists to efficiently construct a diverse library of quinazolinone derivatives for screening and optimization of their agrochemical properties. The development of new and more effective crop protection agents is a continuous process, and versatile building blocks like this compound are crucial for the rapid and efficient synthesis of novel candidates.

Viii. Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

A primary research objective would be to develop a reliable pathway from commercially available precursors. A logical starting material would be a di-halogenated anthranilic acid derivative, which would undergo cyclization to form the quinazolinone core. The exploration of modern, greener synthetic protocols would be of particular interest. For instance, ultrasound-assisted synthesis has emerged as a sustainable method for preparing bioactive heterocycles, often leading to higher yields and shorter reaction times. ijsrch.com

Table 1: Potential Synthetic Precursors for 2-Bromo-6-chloroquinazolin-4-ol

| Precursor Name | Synthetic Approach | Potential Advantages |

| 2-Amino-3-bromo-5-chlorobenzoic acid | Cyclization with a C1 source (e.g., formamide, cyanogen (B1215507) bromide) | Direct route to the desired substitution pattern. |

| 2-Bromo-6-chloro-4-hydroxyquinazoline | Halogenation of a precursor quinazolinone | May offer alternative regioselectivity control. |

Deeper Mechanistic Understanding of Complex Reactions

The this compound molecule possesses multiple reactive sites: the bromine and chlorine substituents on the aromatic ring and the quinazolinone core itself, which exists in lactam-lactim tautomeric forms. omicsonline.org The interplay of these functional groups is expected to lead to rich and complex chemical reactivity that is currently unexplored.

Future mechanistic studies should investigate:

Selective Functionalization: The differential reactivity of the C-Br versus the C-Cl bond in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This would enable the selective introduction of new functionalities at either the 2- or 6-position, creating a library of novel derivatives.

Nucleophilic Aromatic Substitution (SNAr): The susceptibility of the chloro and bromo substituents to displacement by various nucleophiles. Understanding the kinetics and regioselectivity of these reactions is crucial for synthetic planning.

Reactivity of the Quinazolinone Core: The quinazolinone ring is generally stable, but its reactivity can be modulated by its substituents. omicsonline.org Investigating its behavior under various oxidative, reductive, and hydrolytic conditions would provide fundamental data on its stability and potential for further transformation.

Integration of Advanced Computational Techniques for Design and Prediction

Given the lack of experimental data, computational chemistry offers a powerful toolkit for predicting the properties and potential applications of this compound. researchgate.net These in silico methods can guide future experimental work, saving time and resources.

Key computational approaches to be explored include:

Quantum Mechanics (QM): Calculations such as Density Functional Theory (DFT) can be used to predict spectroscopic properties (NMR, IR), molecular orbital energies (HOMO, LUMO), and electrostatic potential maps. frontiersin.org This data can help elucidate the molecule's electronic structure and predict its reactivity.

Molecular Docking: Quinazolinone derivatives are known to interact with various biological targets, including enzymes like epidermal growth factor receptor (EGFR). nih.gov Molecular docking studies could predict the binding affinity and mode of interaction of this compound with a range of clinically relevant proteins, thereby identifying potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR): By building models based on known quinazolinone inhibitors, 3D-QSAR studies could predict the potential biological activity of the title compound and guide the design of more potent derivatives. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its complexes with biological targets, assessing their stability over time. frontiersin.org

Table 2: Comparison of Known Data for Related Isomers vs. This compound

| Compound Name | CAS Number | Molecular Formula | Key Research Findings |

| 6-Bromo-2-chloroquinazolin-4-amine | 111218-89-4 | C₈H₅BrClN₃ | Used as a heterocyclic building block in chemical synthesis. evitachem.com |

| 7-Bromo-6-chloro-4(3H)-quinazolinone | Not Available | C₈H₄BrClN₂O | Synthesized as a key intermediate for the anticoccidial drug halofuginone. google.com |

| 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol | 1698027-18-7 | C₈H₃BrClFN₂O | Commercially available as a chemical intermediate. sigmaaldrich.com |

| This compound | Not Available | C₈H₄BrClN₂O | Largely unexplored; presents significant research opportunities. |

Expansion into Novel Non-Biological Material and Chemical Technologies

While the focus on quinazolinones has historically been in medicinal chemistry, their unique structures suggest potential in material science. The rigid, planar nature of the fused ring system, combined with the electronic effects of the halogen substituents, makes this compound an interesting candidate for the development of novel functional materials.

Unexplored avenues in this domain include:

Organic Electronics: The quinazolinone core could be incorporated into larger conjugated systems to create organic semiconductors or light-emitting materials. The bromo and chloro atoms provide convenient handles for synthetic elaboration via cross-coupling reactions to build these larger systems.

Fluorescent Probes: Quinazolinone derivatives can exhibit interesting photophysical properties. Research could focus on synthesizing derivatives of this compound and evaluating their potential as fluorescent sensors for ions or biomolecules.

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are often effective corrosion inhibitors for metals. The potential of this compound and its derivatives in this technological application is entirely unexplored.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-6-chloroquinazolin-4-ol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves halogenation and cyclization steps. For example, quinazoline derivatives are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling using halogenated precursors . Key parameters include:

- Temperature : Reactions are often heated to 90–150°C to promote cyclization .

- Solvent : Polar aprotic solvents (e.g., DMF, isopropanol) enhance reactivity .

- Catalysts : Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) enable cross-coupling reactions .

Optimization : Use TLC or HPLC to monitor reaction progress . Purification via column chromatography (e.g., ethyl acetate/heptane gradients) yields >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a multi-technique approach:

- NMR Spectroscopy : Confirm substitution patterns via H and C NMR. For example, aromatic protons in quinazolines appear at δ 7.3–8.5 ppm .

- LCMS : Verify molecular weight (e.g., m/z 378.1 [M+1]+ for related compounds) and purity (>95%) .

- Elemental Analysis : Validate halogen content (Br, Cl) via combustion analysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides atomic-level resolution. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors .

- Refinement : SHELXL refines positional and thermal parameters, resolving disorder in halogen substituents .

- Validation : Check R-factors (<5%) and residual electron density maps .

Example : A related quinazoline derivative showed C-Br and C-Cl bond lengths of 1.89 Å and 1.73 Å, respectively, confirming substitution positions .

Q. What strategies mitigate contradictions in bioactivity data for quinazoline derivatives?

Discrepancies in biological assays (e.g., IC variability) arise from:

- Impurity Effects : Trace solvents (e.g., DMF) or unreacted intermediates can skew results. Use preparative HPLC for rigorous purification .

- Assay Conditions : Standardize protocols (e.g., Reaction Biology Corporation’s kinase assays) to minimize variability .

- Structural Confirmation : Cross-validate with crystallography or 2D NMR (e.g., NOESY) to rule out isomerism .

Q. How can computational methods guide the design of this compound analogs for target-specific applications?

- Molecular Docking : Use AutoDock Vina to predict binding to targets like kinases. For example, bromine’s electronegativity enhances π-stacking in ATP-binding pockets .

- SAR Studies : Modify substituents (e.g., replacing Br with CF) and compare QSAR models to optimize potency .

- ADMET Prediction : SwissADME estimates bioavailability, ensuring analogs meet Lipinski’s rule-of-five .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the halogenation of quinazolin-4-ol derivatives?

Common issues and fixes:

Q. What analytical techniques differentiate regioisomers in bromo-chloro quinazoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.